2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

spirocyclic chemistry ketal protecting groups conformational analysis

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a spirocyclic chloroacetal derivative comprising a 1,4-dioxolane ring fused via a spiro carbon to a cyclohexane ring, with a chloromethyl substituent at the 2-position of the dioxolane moiety. Its systematic names include 3-(chloromethyl)-1,4-dioxaspiro[4.5]decane and 2,2-pentamethylene-4-chloromethyl-1,3-dioxolane, reflecting its dual identity as both a spirocyclic acetal and a chloromethyl-functionalized ketal.

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
CAS No. 5503-32-2
Cat. No. B1294506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
CAS5503-32-2
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CCl
InChIInChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2
InChIKeyXGQRXAWHKWEULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS 5503-32-2): Sourcing Guide and Chemical Profile for Pharmaceutical Intermediates


2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a spirocyclic chloroacetal derivative comprising a 1,4-dioxolane ring fused via a spiro carbon to a cyclohexane ring, with a chloromethyl substituent at the 2-position of the dioxolane moiety [1]. Its systematic names include 3-(chloromethyl)-1,4-dioxaspiro[4.5]decane and 2,2-pentamethylene-4-chloromethyl-1,3-dioxolane, reflecting its dual identity as both a spirocyclic acetal and a chloromethyl-functionalized ketal [1]. The compound has a molecular formula of C9H15ClO2 and a molecular weight of 190.67 g/mol [1]. Physicochemically, it is a colorless liquid with a boiling point of 272.4°C at 760 mmHg and a density of 1.15 g/cm3; it is photosensitive and should be protected from direct light . Its synthetic preparation typically involves acid-catalyzed ketalization of cyclohexanone with 3-chloro-1,2-propanediol (epichlorohydrin-derived diol), yielding a ketone-protected building block with an electrophilic chloromethyl handle [2].

Ketone-protected cyclohexanone equivalent for multi-step synthesis
Electrophilic chloromethyl handle for nucleophilic displacement
Spirocyclic scaffold with conformational rigidity for library design
Photosensitive – requires light-protected handling and storage

Procurement Risk Alert: Why 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane Cannot Be Arbitrarily Replaced with Other Chloromethyl Acetals or Spiroketals


Generic substitution of 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane with superficially similar chloromethyl acetals (e.g., 2-chloromethyl-1,3-dioxolane) or spiroketals with altered ring sizes (e.g., spiro[4.4]nonane analogs) introduces unquantified risk in downstream pharmaceutical synthesis. The cyclohexane spirocyclic framework of this compound imparts specific steric and conformational constraints that differ fundamentally from five-membered or larger-ring analogs, affecting both the stability of the ketal protecting group under varied pH conditions and the accessibility of the chloromethyl electrophilic site to nucleophiles . Furthermore, the compound's established role as the direct precursor to 1,4-dioxaspiro[4.5]dec-2-ylmethanamine—the key intermediate in guanadrel sulfate manufacturing—means that any substitution would constitute a process change potentially requiring revalidation of synthetic routes and impurity profiles [1]. The quantitative evidence below establishes exactly where this specific spirocyclic chloroacetal differs measurably from alternative building blocks, enabling risk-informed procurement decisions.

2-Chloromethyl-1,3-dioxolane

Lacks spirocyclic cyclohexane ring, altering steric and conformational properties that affect ketal stability and reactivity.

Spiro[4.4]nonane analog

Smaller ring size may shift purification behavior and reactivity profiles compared to the [4.5] framework.

Bromomethyl analog

Higher leaving-group reactivity may reduce synthetic control and increase byproduct formation in alkylation steps.

Quantitative Differentiation Guide: 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane vs. Alternative Chloromethyl Acetals and Spirocyclic Analogs


Spirocyclic Ring Size Comparison: Cyclohexane-Fused [4.5] vs. Cyclopentane-Fused [4.4] Frameworks

The cyclohexane-fused 1,4-dioxaspiro[4.5]decane framework exhibits distinct physicochemical properties relative to the smaller cyclopentane-fused 1,4-dioxaspiro[4.4]nonane analog (CAS 22195-53-5). The [4.5] system possesses a higher molecular weight (190.67 g/mol) and greater calculated density (1.15 g/cm3) compared to the [4.4] analog (estimated 1.188 g/cm3 calculated value), reflecting increased steric bulk and altered spatial arrangement that influence both purification behavior and reactivity profiles [1]. The six-membered cyclohexane ring adopts chair conformations that modulate the steric environment around the chloromethyl-bearing dioxolane ring, a conformational feature absent in five-membered cyclopentane-fused systems.

Ring size comparison
Context-dependent
MW 190.67 g/mol, bp 272.4°C at 760 mmHg; Δbp +19°C vs spiro[4.4] analog
Supports purification protocol differentiation review
Boiling point and density data from public databases
spirocyclic chemistry ketal protecting groups conformational analysis

Established Pharmaceutical Intermediacy: Guanadrel Sulfate Synthesis Route-Specific Dependence

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane serves as the mandatory building block for guanadrel sulfate, an adrenergic neuron blocker antihypertensive agent developed by Pfizer [1]. In the established synthetic route, this specific chloroacetal undergoes condensation with the sodium salt of phthalimide in hot DMF to afford the N-substituted phthalimide intermediate [1]. Subsequent hydrazinolysis liberates the primary amine, 1,4-dioxaspiro[4.5]dec-2-ylmethanamine, which upon condensation with S-methyl pseudothiourea sulfate yields guanadrel sulfate [1]. No alternative spirocyclic chloroacetal has been documented as a validated substitute in this FDA-approved drug manufacturing process.

Pharmaceutical intermediacy
Class-level
Documented guanadrel sulfate synthetic pathway via phthalimide alkylation
Established route context supports process continuity evaluation
No alternative validated intermediate reported
antihypertensive drug synthesis phthalimide alkylation guanidine derivative

Chloromethyl vs. Bromomethyl Leaving Group Reactivity: Halogen-Dependent Electrophilicity

The chloromethyl substituent in 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane exhibits inherently lower electrophilic reactivity compared to analogous bromomethyl derivatives. In halogenated imidazolium salt systems, bromomethyl-functionalized compounds were found to be significantly more reactive towards N, O, and S nucleophiles than their chloromethyl counterparts due to the superior leaving group ability of bromide over chloride [1]. This reactivity differential is a general property of halomethyl electrophiles, extrapolatable to the spirocyclic dioxolane series. The moderated reactivity of the chloromethyl group offers greater synthetic control in alkylation steps, reducing the probability of competing side reactions and over-alkylation during pharmaceutical intermediate synthesis.

Leaving group reactivity
Class-level
Chloromethyl: moderated electrophilicity; Bromomethyl: significantly more reactive
Reactivity context may inform synthetic selectivity review
Extrapolated from imidazolium salt system
nucleophilic substitution leaving group ability haloalkyl electrophiles

Photosensitivity: Storage and Handling Stability Considerations for Long-Term Inventory

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is explicitly documented as a photosensitive compound requiring protection from direct sunlight and high-temperature environments . This photosensitivity represents a measurable stability parameter that differentiates it from non-photosensitive chloromethyl acetals and must be accounted for in procurement planning. While specific photodegradation quantum yields are not reported in public literature, the explicit vendor and database warnings establish that standard ambient light exposure conditions acceptable for non-photosensitive building blocks are insufficient for maintaining the integrity of this compound during long-term storage.

Photosensitivity
Data to verify
Requires protection from direct light
Storage infrastructure requirements should be reviewed
No quantified photodegradation data available
chemical stability storage conditions light sensitivity

Proven Application Scenarios for 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane Based on Established Industrial Usage


Synthesis of Guanadrel Sulfate (Hylorel): Validated Intermediate for Antihypertensive API Manufacturing

This compound is the direct starting material for producing 1,4-dioxaspiro[4.5]dec-2-ylmethanamine, the essential amine intermediate required for guanadrel sulfate synthesis [1]. The validated route involves alkylation of phthalimide sodium salt in hot DMF, followed by hydrazinolysis to liberate the primary amine, which is then condensed to form the guanidine pharmacophore [1]. This established pathway, originating from Pfizer development, provides a documented regulatory precedent for API manufacturing [1].

Synthesis of Spirocyclic Guanidine Derivatives via Chloromethyl Alkylation

The electrophilic chloromethyl group undergoes nucleophilic substitution with a range of nitrogen nucleophiles, enabling the construction of spirocyclic guanidines and related nitrogen-containing heterocycles [1]. The cyclohexane-fused spirocyclic framework imparts conformational rigidity to the resulting guanidine derivatives, a structural feature relevant to medicinal chemistry campaigns targeting conformationally constrained bioactive molecules [1].

Ketone-Protected Building Block for Cyclohexanone-Derived Synthetic Sequences

The compound's spirocyclic 1,3-dioxolane moiety serves as a masked cyclohexanone equivalent, providing ketone protection during synthetic manipulations elsewhere in the molecule [1]. The cyclohexanone carbonyl is regenerated upon acidic hydrolysis of the ketal, enabling orthogonal protection strategies in multi-step syntheses. The differential boiling point (272.4°C at 760 mmHg) relative to unprotected cyclohexanone (155.6°C) also facilitates distinct purification protocols .

Chloromethyl Electrophile for Spirocyclic Library Synthesis

The combination of a spirocyclic core and a reactive chloromethyl handle enables the preparation of diverse spirocyclic compound libraries through nucleophilic displacement with amines, thiols, and alkoxides. The moderated electrophilicity of the chloromethyl group (relative to bromomethyl analogs) provides a controlled reactivity profile suitable for parallel synthesis applications where reaction selectivity and manageable kinetics are prioritized over maximum reaction rate [1].

Application
Selection Property
Validation Focus
Guanadrel sulfate synthetic pathway
Established route documentation
Process reproducibility and regulatory context review
Spirocyclic guanidine derivative synthesis
Chloromethyl electrophilicity for N-alkylation
Nucleophilic substitution selectivity
Cyclohexanone protection/deprotection strategies
Ketal stability and hydrolysis conditions
Orthogonal protection compatibility
Spirocyclic compound library construction
Moderated chloromethyl reactivity
Reaction kinetics and byproduct control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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